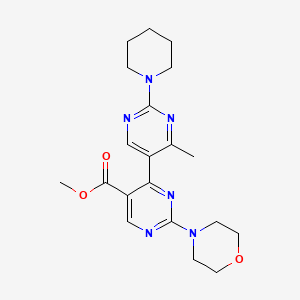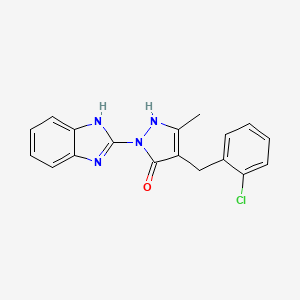
Methyl 4'-methyl-2-(morpholin-4-yl)-2'-(piperidin-1-yl)-4,5'-bipyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4’-methyl-2-(morpholin-4-yl)-2’-(piperidin-1-yl)-4,5’-bipyrimidine-5-carboxylate is a complex organic compound that belongs to the class of bipyrimidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-methyl-2-(morpholin-4-yl)-2’-(piperidin-1-yl)-4,5’-bipyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the bipyrimidine core, followed by the introduction of the morpholine and piperidine groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and morpholine rings.
Reduction: Reduction reactions may target the bipyrimidine core, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the morpholine and piperidine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced bipyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bipyrimidine core could play a crucial role in binding to these targets, while the morpholine and piperidine groups might enhance its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4’-methyl-2-(morpholin-4-yl)-2’-(piperidin-1-yl)-4,5’-bipyrimidine-5-carboxylate: Unique due to its specific substitution pattern.
Other Bipyrimidines: Often used in similar applications but may differ in their substituents, affecting their properties and uses.
Uniqueness
This compound’s uniqueness lies in its combination of the bipyrimidine core with morpholine and piperidine groups, which may confer specific biological activities and chemical properties not found in other bipyrimidines.
Propriétés
Formule moléculaire |
C20H26N6O3 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
methyl 4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-2-morpholin-4-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H26N6O3/c1-14-15(12-21-19(23-14)25-6-4-3-5-7-25)17-16(18(27)28-2)13-22-20(24-17)26-8-10-29-11-9-26/h12-13H,3-11H2,1-2H3 |
Clé InChI |
WLCNATSJUFTXBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1C2=NC(=NC=C2C(=O)OC)N3CCOCC3)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone](/img/structure/B11047387.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11047391.png)
![di-tert-butyl (6E)-2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11047395.png)
![4-cyclohexyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11047404.png)
![N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide](/img/structure/B11047406.png)
![1-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}acetone](/img/structure/B11047418.png)
![Dimethyl 5-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11047421.png)
![7-(furan-2-ylmethyl)-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11047425.png)
![2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one](/img/structure/B11047427.png)
![ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11047433.png)

![4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoic acid](/img/structure/B11047447.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-phenylacetamide](/img/structure/B11047452.png)